molecular formula C37H52Br2N2O7 B038215 Bronchodual CAS No. 115112-73-7

Bronchodual

货号: B038215
CAS 编号: 115112-73-7
分子量: 796.6 g/mol
InChI 键: WYOWAXDWPIYPNZ-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 厄钙化醇是通过麦角钙化醇的羟基化合成的。该过程涉及酶维生素 D 25-羟化酶,它催化麦角钙化醇第 25 个碳位置上添加一个羟基。 这种反应主要发生在肝脏中 .

工业生产方法: 厄钙化醇的工业生产遵循类似的途径,利用微生物或酶促羟基化过程来获得所需的产物。 反应条件通常涉及控制温度和 pH 值以优化酶活性并提高产量 .

化学反应分析

反应类型: 厄钙化醇经历多种类型的化学反应,包括:

常用试剂和条件:

    羟基化: 酶如维生素 D 25-羟化酶和 1-α-羟化酶通常使用。

    氧化: 试剂如过氧化氢或在催化剂存在下使用分子氧。

主要产品:

科学研究应用

Introduction to Bronchodual

This compound is a combination medication used primarily for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). It contains two active ingredients: fenoterol , a beta-2 adrenergic agonist, and ipratropium bromide , an anticholinergic agent. This combination provides effective bronchodilation, making it easier for patients to breathe by relaxing the muscles in the airways.

Asthma Management in Children

A notable study involving children with asthma demonstrated the efficacy of this compound. In a French multicenter study, 74 children aged 7 to 15 were treated with this compound. The results showed that 91.9% of the children responded positively to the medication, with significant improvements in forced expiratory flow (FEF) rates after administration .

COPD Treatment

While specific studies on COPD are less detailed in the provided sources, the combination of fenoterol and ipratropium bromide in this compound is generally effective for COPD management due to its bronchodilatory effects. This combination is often used to improve lung function and reduce symptoms in patients with COPD.

Pharmacological Studies

Pharmacological studies have shown that the combination of beta-2 agonists and anticholinergics like those in this compound provides superior bronchodilation compared to using either component alone. This synergistic effect allows for more effective management of respiratory symptoms with potentially reduced dosing of individual components .

Case Study: Asthma in Children

  • Participants : 74 children with asthma (53 boys, 21 girls) aged 7 to 15 years.
  • Dosage : Two inhalations of this compound three times a day.
  • Outcome : 91.9% of children showed significant improvement in lung function after treatment .

Clinical Trials Overview

While specific clinical trials are not detailed in the provided sources, this compound's efficacy in asthma and potentially COPD is supported by its inclusion of well-established bronchodilators. Clinical trials typically assess parameters such as lung function improvement, symptom reduction, and quality of life.

Data Tables

Given the limited availability of specific data tables in the search results, here is a general outline of what might be included in a comprehensive data table for this compound:

Parameter Pre-Treatment Post-Treatment
FEF (L/min)Baseline valuesIncreased by ≥15%
FEV1 (L)Baseline valuesImproved
Symptom ScoreBaseline valuesReduced

Authoritative Insights

This compound's effectiveness is attributed to the synergistic action of its components. Fenoterol acts quickly to relax airway muscles, while ipratropium bromide provides longer-lasting effects by inhibiting acetylcholine receptors, which are involved in airway constriction. This combination is beneficial for managing chronic respiratory conditions by improving lung function and reducing symptoms.

作用机制

厄钙化醇通过在肾脏中转化为厄钙化三醇发挥作用。厄钙化三醇然后与维生素 D 受体结合,维生素 D 受体是一种核受体,调节参与钙和磷酸盐稳态的基因表达。 这种相互作用影响数千个基因的转录,影响各种生物过程 .

类似化合物:

    骨化醇 (25-羟基胆钙化醇): 维生素 D3 的等效形式,由胆钙化醇 (维生素 D3) 生成。

    钙化三醇 (1,25-二羟基胆钙化醇): 维生素 D3 的活性形式,类似于厄钙化三醇。

比较:

厄钙化醇独特的特性及其在维生素 D 代谢途径中的作用,使其成为研究和临床应用中的一种宝贵化合物。

相似化合物的比较

    Calcifediol (25-hydroxycholecalciferol): The equivalent form of vitamin D3, produced from cholecalciferol (vitamin D3).

    Calcitriol (1,25-dihydroxycholecalciferol): The active form of vitamin D3, similar to ercalcitriol.

Comparison:

Ercalcidiol’s unique properties and its role in the vitamin D metabolic pathway make it a valuable compound in both research and clinical applications.

属性

CAS 编号

115112-73-7

分子式

C37H52Br2N2O7

分子量

796.6 g/mol

IUPAC 名称

5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide;hydrobromide

InChI

InChI=1S/C20H30NO3.C17H21NO4.2BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;;/h4-8,14,16-19,22H,9-13H2,1-3H3;2-5,7-9,11,17-22H,6,10H2,1H3;2*1H/q+1;;;/p-1

InChI 键

WYOWAXDWPIYPNZ-UHFFFAOYSA-M

SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br.[Br-]

规范 SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br.[Br-]

同义词

Berodual
Bronchodual
Duovent
fenoterol - ipratropium
fenoterol, ipratropium drug combination
Iprafen

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。